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Compound of Interest

Compound Name: 2-(1H-Indol-1-yl)ethanol

Cat. No.: B185379 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectral data for 2-(1H-Indol-1-
yl)ethanol, a heterocyclic compound of interest in medicinal chemistry and drug development.

Due to the relative scarcity of published experimental data for this specific isomer compared to

its 2- and 3-substituted counterparts, this document combines theoretical predictions with

established spectral characteristics of its constituent functional groups.

Chemical Structure and Properties
2-(1H-Indol-1-yl)ethanol is an aromatic heterocyclic compound with the molecular formula

C₁₀H₁₁NO and a molecular weight of 161.20 g/mol . The structure consists of an indole ring

system where the nitrogen atom is substituted with a 2-hydroxyethyl group.

Structure:

Predicted and Expected Spectral Data
The following tables summarize the predicted and expected spectral data for 2-(1H-Indol-1-
yl)ethanol based on established principles of NMR, IR, and MS spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Notes

~7.65 d 1H H-4

Expected to be

the most

downfield of the

aromatic protons.

~7.20-7.30 m 2H H-5, H-6

Complex

multiplet due to

overlapping

signals.

~7.10 d 1H H-7

~7.05 d 1H H-2

~6.50 d 1H H-3

~4.20 t 2H N-CH₂

Triplet due to

coupling with the

adjacent CH₂

group.

~3.90 t 2H CH₂-OH

Triplet due to

coupling with the

adjacent N-CH₂

group.

~1.5-2.0 br s 1H OH

Chemical shift

can vary with

concentration

and solvent.

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
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Chemical Shift (δ, ppm) Assignment Notes

~136.0 C-7a

~128.8 C-3a

~128.5 C-2

~121.5 C-5

~120.0 C-6

~109.5 C-4

~101.5 C-3

~62.0 CH₂-OH

~50.0 N-CH₂

Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands

Wavenumber
(cm⁻¹)

Intensity Functional Group Vibration Mode

3500-3200 Strong, Broad O-H Stretching

3100-3000 Medium C-H (aromatic) Stretching

2960-2850 Medium C-H (aliphatic) Stretching

1600-1450 Medium-Weak C=C (aromatic) Stretching

1300-1000 Strong C-N Stretching

1050-1150 Strong C-O Stretching

Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Fragmentation
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m/z Ion Notes

161 [M]⁺ Molecular ion peak.

130 [M - CH₂OH]⁺

Loss of the hydroxymethyl

radical, a common

fragmentation for primary

alcohols.

117 [Indole]⁺
Fragmentation resulting in the

stable indole cation.

90
Further fragmentation of the

indole ring.

Experimental Protocols
Detailed experimental protocols for the acquisition of spectral data are crucial for reproducibility

and accurate interpretation.

Synthesis of 2-(1H-Indol-1-yl)ethanol
A general and reliable method for the N-alkylation of indole can be adapted for the synthesis of

2-(1H-indol-1-yl)ethanol.

Materials:

Indole

2-Bromoethanol or 2-Chloroethanol

Sodium hydride (NaH) or Potassium hydroxide (KOH)

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

Ethyl acetate

Saturated aqueous sodium bicarbonate solution
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Brine

Anhydrous magnesium sulfate

Procedure:

To a solution of indole in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an

inert atmosphere (e.g., nitrogen or argon).

Stir the mixture at room temperature for 30 minutes to an hour to allow for the formation of

the sodium salt of indole.

Add 2-bromoethanol dropwise to the reaction mixture at 0 °C.

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the

progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by the slow addition of water.

Extract the aqueous layer with ethyl acetate.

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and

then with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel to afford pure 2-(1H-indol-
1-yl)ethanol.

Spectral Data Acquisition
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher

field spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane

(TMS) as the internal standard.

IR Spectroscopy: The IR spectrum can be obtained using a Fourier-transform infrared (FTIR)

spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b185379?utm_src=pdf-body
https://www.benchchem.com/product/b185379?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b185379?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


or as a KBr pellet.

Mass Spectrometry: Mass spectra can be acquired using an electron ionization (EI) mass

spectrometer. The sample is introduced via a direct insertion probe or through a gas

chromatograph.

Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of

a synthesized compound like 2-(1H-Indol-1-yl)ethanol.

Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Structure Confirmation

Synthesis of 2-(1H-Indol-1-yl)ethanol

Purification (e.g., Column Chromatography)

NMR Spectroscopy (¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Analyze Chemical Shifts, Coupling Constants, Integration Identify Characteristic Functional Group Absorptions Determine Molecular Weight and Fragmentation Pattern

Structure Confirmation
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Caption: Workflow for the synthesis, purification, and spectral analysis of 2-(1H-Indol-1-
yl)ethanol.

This guide provides a foundational understanding of the spectral characteristics of 2-(1H-Indol-
1-yl)ethanol. Researchers are encouraged to perform their own experimental analyses to

confirm and expand upon the predicted data presented herein.

To cite this document: BenchChem. [Spectral Analysis of 2-(1H-Indol-1-yl)ethanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b185379#2-1h-indol-1-yl-ethanol-spectral-data-
analysis-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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